GSK484

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protein arginine deiminase 4 (PAD4) mediates the transformation of protein arginine into citrulline. Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases. GSK484 is a reversible inhibitor of PAD4 (IC50 = 50 nM) that binds to the low-calcium form of the enzyme. It is selective for PAD4 over PAD1-3. GSK484 blocks the citrullination of PAD4 target proteins in human neutrophils and inhibits the formation of neutrophil extracellular traps in both mouse and human neutrophils. It exhibits favorable pharmacokinetic profiles in mouse and rat. See the Structural Genomics Consortium (SGC) website for more information.

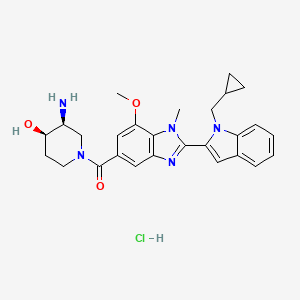

Chemical Structure

GSK484 is a heterocyclic molecule containing several important functional groups. These groups are believed to contribute to its interactions with biological targets.

- A central scaffold of benzimidazole linked to an indole group

- A cyclopropylmethyl group attached to the indole ring

- A methoxy group on the benzimidazole ring

- A piperidinyl group

- A methanone group (ketone)

- A hydrochloride salt form

In Vitro Studies

GSK484 has been studied in cell-based assays to assess its effects on various biological processes. These studies provide initial data for potential drug discovery efforts.

- Studies suggest GSK484 may interact with certain enzymes or receptors [].

- More details on the specific targets and mechanisms of action are not publicly available due to the potential commercial sensitivity of such information.

In Vivo Studies

There is limited information publicly available on in vivo studies with GSK484.

- In vivo studies are typically conducted in animals to assess the safety and efficacy of a compound after promising results from cell-based studies.

- Due to the focus on pre-clinical research, detailed information on these studies might not be publicly available.

GSK484 is a reversible inhibitor of the enzyme peptidylarginine deiminase 4, commonly referred to as PAD4. It has a chemical structure characterized by its selective binding to the low-calcium form of PAD4, with an inhibitory concentration (IC50) of approximately 50 nanomolar. This compound is notable for its high selectivity for PAD4 compared to other isoforms of peptidylarginine deiminases, namely PAD1, PAD2, and PAD3 . GSK484 has garnered attention in pharmacological research due to its potential therapeutic applications in various inflammatory and autoimmune diseases.

GSK484 primarily acts through the inhibition of PAD4, which catalyzes the conversion of arginine residues in proteins to citrulline. This post-translational modification is significant in various biological processes, including gene regulation and immune response. By inhibiting PAD4, GSK484 effectively prevents the formation of citrullinated proteins, which are implicated in the pathogenesis of several diseases, including rheumatoid arthritis and certain cancers .

The mechanism of action involves competitive inhibition where GSK484 binds to the active site of PAD4, blocking substrate access. This interaction can be studied through various biochemical assays that measure citrullination levels in cellular lysates pre-treated with GSK484 .

GSK484 has demonstrated several biological activities that are relevant to its therapeutic potential:

- Anti-inflammatory Effects: In preclinical models, GSK484 has shown efficacy in reducing neutrophil extracellular trap formation (NETosis), which is linked to systemic inflammation and tissue damage in cancer-associated kidney injury .

- Enhancement of Radiosensitivity: Research indicates that GSK484 can sensitize certain breast cancer cell lines (MDA-MB-231 and BT-549) to ionizing radiation, potentially improving the efficacy of radiotherapy .

- Renal Protection: In studies involving tumor-bearing mice, GSK484 treatment resulted in normalized kidney function and reduced expression of inflammatory markers associated with renal injury .

The synthesis of GSK484 involves several key steps that typically include:

- Formation of the Core Structure: The initial steps focus on constructing the indazole core structure through standard organic synthesis techniques.

- Modification for Selectivity: Subsequent modifications are made to enhance selectivity for PAD4 over other isoforms.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels necessary for biological testing.

Specific synthetic routes can vary based on the desired properties and scale of production but generally follow established protocols for similar compounds in medicinal chemistry .

GSK484 has potential applications across several domains:

- Cancer Therapy: Its ability to enhance radiosensitivity suggests a role in combination therapies for cancer treatment.

- Autoimmune Disorders: Given its mechanism of inhibiting citrullination, GSK484 may be explored as a therapeutic agent for conditions like rheumatoid arthritis.

- Inflammatory Diseases: The compound's anti-inflammatory properties position it as a candidate for treating various inflammatory conditions linked to excessive NETosis.

Studies investigating the interactions of GSK484 with biological systems have revealed:

- Selectivity Profile: GSK484 exhibits a strong preference for PAD4 over other peptidylarginine deiminases, making it a valuable tool for studying PAD4-related pathways without cross-reactivity .

- Cellular Impact: Interaction studies have shown that GSK484 can modulate cellular responses by altering cytokine profiles and reducing markers associated with inflammation and tissue damage .

Several compounds share structural or functional similarities with GSK484. Here are some notable examples:

| Compound Name | Mechanism | Selectivity | Unique Features |

|---|---|---|---|

| Cl-amidine | Inhibits peptidylarginine deiminase 2 | Non-selective | Broad-spectrum PAD inhibitor |

| BB-Cl-amidine | Inhibits peptidylarginine deiminase 4 | Selective | Improved potency over Cl-amidine |

| F-amidine | Inhibits multiple PAD isoforms | Non-selective | Fluorinated derivative |

GSK484's uniqueness lies in its high selectivity for PAD4, making it particularly suitable for targeted studies and therapeutic applications without affecting other isoforms significantly. This selectivity enhances its potential utility in both research and clinical settings compared to broader-spectrum inhibitors like Cl-amidine or F-amidine .

Through these properties and mechanisms, GSK484 stands out as a promising candidate for further research and development in therapeutic contexts related to inflammation and cancer.

Molecular Identity

GSK484, chemically designated as ((3S,4R)-3-amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride, is a synthetic small molecule with the following properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₃₁N₅O₃·HCl | |

| CAS Registry Number | 1652591-81-5 | |

| Molecular Weight | 510.04 g/mol | |

| Purity | >98% (HPLC) | |

| Solubility | 50 mM in DMSO; 2 mg/mL in H₂O |

Structural Features

GSK484’s structure comprises three key domains (Figure 1):

- Benzimidazole Core: A 1-methyl-7-methoxy benzimidazole scaffold critical for binding PAD4’s active site.

- Indole-Cyclopropane Moiety: A 1-(cyclopropylmethyl)indole group that enhances selectivity by interacting with hydrophobic pockets in PAD4.

- Piperidine Pharmacophore: A (3S,4R)-3-amino-4-hydroxypiperidine unit forming hydrogen bonds with Asp473 and Asn585 residues.

Stereochemical Configuration

The (3S,4R) configuration of the piperidine ring is essential for activity. Inversion at either center reduces binding affinity by >100-fold.

X-ray Crystallography Insights

Co-crystallization studies with PAD4 (PDB: 4X8M) reveal that GSK484 induces a β-hairpin conformation in residues 633–645, creating a hydrophobic pocket occupied by the cyclopropane group. This structural rearrangement is absent in PAD1–3, explaining its isoform selectivity.

Chemical Identity and Nomenclature

GSK484 is a synthetic organic compound classified as a benzimidazole derivative that functions as a selective inhibitor of peptidylarginine deiminase 4 [1] [2]. The compound's International Union of Pure and Applied Chemistry name is [(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone [1] [7]. This complex nomenclature reflects the compound's intricate molecular architecture, which incorporates multiple heterocyclic ring systems and stereocenters.

The compound is registered under Chemical Abstracts Service number 1652629-23-6 for the free base form and 1652591-81-5 for the hydrochloride salt [1] [4]. GSK484 is also catalogued in major chemical databases including PubChem (CID: 86340175) and ChEMBL (ID: CHEMBL4539512) [1] [7].

Molecular Formula and Mass Specifications

GSK484 possesses the molecular formula C27H31N5O3, indicating a complex organic structure containing 27 carbon atoms, 31 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms [1] [5]. The molecular weight of the free base form is precisely 473.6 grams per mole, while the commonly used hydrochloride salt form exhibits a molecular weight of 510.0 grams per mole [1] [15].

The compound's structural complexity is reflected in its high molecular weight and the presence of multiple heteroatoms, which contribute to its specific binding properties and biological activity [3] [10]. The nitrogen atoms are distributed across three distinct heterocyclic systems: the benzimidazole core, the indole ring system, and the piperidine ring [1] [24].

Structural Architecture and Ring Systems

Benzimidazole Core System

The central structural element of GSK484 is a benzimidazole ring system, which consists of a benzene ring fused to an imidazole ring [14] [23]. This bicyclic heterocycle serves as the primary scaffold and is substituted at multiple positions [1] [24]. The benzimidazole core bears a methoxy group at the 7-position and a methyl substituent at the 1-position of the imidazole ring [1] [4].

The benzimidazole framework is crucial for the compound's biological activity, as demonstrated by structure-activity relationship studies that show modifications to this core significantly impact potency [3] [11]. The aromatic system provides π-π stacking interactions with target proteins and contributes to the compound's overall stability [11] [28].

Indole Ring System with Cyclopropylmethyl Substitution

Connected to the 2-position of the benzimidazole core is an indole ring system, which represents another significant structural component [1] [24]. The indole moiety is itself substituted with a cyclopropylmethyl group attached to the nitrogen atom at the 1-position [1] [11]. This cyclopropylmethyl substituent has been identified as particularly important for binding affinity, with crystallographic studies revealing that it occupies a specific hydrophobic pocket in the target protein [11] [24].

The cyclopropyl group contributes four carbon atoms and seven hydrogen atoms to the overall molecular formula, and its rigid three-membered ring structure provides conformational constraints that enhance selectivity [11] [25]. Research has demonstrated that replacement of the cyclopropyl moiety with other alkyl groups results in decreased potency, highlighting its critical role in molecular recognition [11] [28].

Piperidine Ring with Chiral Centers

The third major ring system in GSK484 is a six-membered piperidine ring that connects to the benzimidazole core through an amide linkage [1] [4]. This piperidine ring contains two chiral centers at positions 3 and 4, with specific stereochemical configurations designated as (3S,4R) [1] [26]. The 3-position bears an amino group in the S-configuration, while the 4-position carries a hydroxyl group in the R-configuration [1] [10].

The stereochemistry of these chiral centers is critical for biological activity, as the specific three-dimensional arrangement allows for optimal interactions with the target protein's active site [11] [26]. The amino and hydroxyl substituents participate in hydrogen bonding interactions that contribute to the compound's binding affinity and selectivity [3] [11].

Chemical Structure Representation

The compound's structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is: CN1C2=C(C=C(C=C2OC)C(=O)N3CCC@HO)N=C1C4=CC5=CC=CC=C5N4CC6CC6 [1] [4]. This notation captures both the connectivity and stereochemistry of the molecule.

The International Chemical Identifier string provides another standardized representation: InChI=1S/C27H31N5O3/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16 [1] [4]. The corresponding InChI Key, BDYDINKSILYBOL-WMZHIEFXSA-N, serves as a unique molecular identifier [1] [7].

Physicochemical Properties

Physical Characteristics

GSK484 in its hydrochloride salt form appears as a white to beige powder at room temperature [4] [15]. The compound demonstrates crystalline properties, allowing for X-ray crystallographic analysis when complexed with target proteins [11] [17]. The solid-state form is stable under standard storage conditions when kept at 2-8°C [4] [16].

Solubility Profile

The solubility characteristics of GSK484 vary significantly depending on the solvent system employed [15] [16]. In water, the hydrochloride salt demonstrates good solubility, achieving concentrations up to 100 milligrams per milliliter when warmed, equivalent to approximately 196.06 millimolar [15] [29]. This aqueous solubility represents a significant improvement over the free base form, which exhibits poor water solubility [29].

| Solvent | Solubility (mg/mL) | Solubility (mM) |

|---|---|---|

| Water (warmed) | 100 | 196.06 |

| Dimethyl sulfoxide | 25-100 | 49.01-196.06 |

| Ethanol | 25-100 | 49.01-196.06 |

| Dimethylformamide | 30 | 58.82 |

| Phosphate buffered saline (pH 7.2) | 5 | 9.80 |

In organic solvents, GSK484 shows variable solubility, with dimethyl sulfoxide and ethanol supporting concentrations between 25-100 milligrams per milliliter [15] [20]. The compound's limited solubility in physiological buffer systems (5 mg/mL in phosphate buffered saline) has implications for formulation development and has led to the exploration of nanoparticle delivery systems [29].

Molecular Structural Analysis

Structural Component Breakdown

The complex architecture of GSK484 can be systematically analyzed by examining its constituent structural elements and their contributions to the overall molecular formula [1] [24]:

| Structural Component | Position/Location | Chemical Formula Contribution |

|---|---|---|

| Benzimidazole Core | Central heterocyclic system | C8H5N2 |

| Indole Ring System | Attached to position 2 of benzimidazole | C8H6N + cyclopropylmethyl |

| Piperidine Ring | Connected via amide bond to benzimidazole | C5H10N |

| Cyclopropylmethyl Group | N-substituent on indole ring | C4H7 |

| Methoxy Substituent | Position 7 of benzimidazole | CH3O |

| Amino Group | Position 3 of piperidine ring (S configuration) | NH2 |

| Hydroxyl Group | Position 4 of piperidine ring (R configuration) | OH |

| Amide Linkage | Connecting benzimidazole to piperidine | CO |

Stereochemical Considerations

The stereochemistry of GSK484 is precisely defined at the piperidine ring, where two chiral centers create a specific three-dimensional arrangement [1] [26]. The (3S,4R) configuration indicates that when viewed according to Cahn-Ingold-Prelog priority rules, the amino group at position 3 has S-stereochemistry while the hydroxyl group at position 4 has R-stereochemistry [12] [26].

This specific stereochemical arrangement is essential for biological activity, as demonstrated by structure-activity relationship studies showing that alterations to the stereochemistry result in significant losses in potency [3] [11]. The stereocenters contribute to the compound's ability to form specific interactions with the target protein's binding site [11] [28].

Crystallographic and Structural Biology Data

X-ray crystallographic studies have provided detailed insights into GSK484's binding mode when complexed with its target protein [11]. These studies reveal that the compound binds to a novel conformation of the peptidylarginine deiminase 4 active site, where part of the binding site is reordered to form a β-hairpin structure [11] [18].

The crystallographic data demonstrate that the aminopiperidine and benzimidazole portions of GSK484 are well-defined in the electron density maps, forming directional interactions with specific amino acid residues [11]. The cyclopropylmethyl group shows particularly good complementarity with a hydrophobic pocket in the protein structure, explaining the importance of this substituent for binding affinity [11] [24].

GSK484 represents a complex organic molecule with the molecular formula C₂₇H₃₁N₅O₃ [1] [2] [3]. The compound exists in two primary forms: the free base with a molecular weight of 473.57 grams per mole [1] [2] [4], and the hydrochloride salt form with a molecular weight of 510.03 grams per mole [2] [3] [5]. The exact mass of the free base form is precisely determined as 473.2427 daltons [3] [6]. Chemical identification is facilitated through distinct Chemical Abstracts Service numbers: 1652629-23-6 for the free base [1] [4] and 1652591-81-5 for the hydrochloride salt [2] [3] [5].

| Property | Value | Form |

|---|---|---|

| Molecular Formula | C₂₇H₃₁N₅O₃ | Free base [1] [2] [3] |

| Molecular Weight | 473.57 g/mol | Free base [1] [2] [4] |

| Molecular Weight | 510.03 g/mol | Hydrochloride [2] [3] [5] |

| Exact Mass | 473.2427 | Free base [3] [6] |

| CAS Number | 1652629-23-6 | Free base [1] [4] |

| CAS Number | 1652591-81-5 | Hydrochloride [2] [3] [5] |

Thermodynamic Properties

Thermal characterization of GSK484 reveals limited experimentally determined values, with several properties requiring computational prediction. The melting point remains undetermined through experimental methods [7], while the predicted boiling point is calculated at 760.8 ± 70.0 degrees Celsius [8]. Density predictions indicate a value of 1.44 ± 0.1 grams per cubic centimeter [8], suggesting the compound possesses moderate density characteristics typical of organic pharmaceuticals.

| Property | Value | Method |

|---|---|---|

| Melting Point | Not determined | Experimental [7] |

| Boiling Point | 760.8 ± 70.0 °C | Predicted [8] |

| Density | 1.44 ± 0.1 g/cm³ | Predicted [8] |

Acid-Base Properties

The acid-base characteristics of GSK484 are described through computational predictions indicating a pKa value of 14.15 ± 0.40 [8]. This relatively high pKa value suggests that the compound exhibits weak basic properties under physiological conditions, which influences its ionization state and subsequent solubility behavior across different pH environments.

Lipophilicity and Partitioning

Lipophilicity assessment through computational methods yields an XLogP value of 3.41 [9], indicating moderate lipophilic character. This value positions GSK484 within an optimal range for drug-like molecules, suggesting favorable membrane permeability while maintaining sufficient aqueous solubility for biological applications.

Hydrogen Bonding Characteristics

Hydrogen bonding analysis reveals GSK484 contains two hydrogen bond donors and seven hydrogen bond acceptors [9]. The topological polar surface area measures 98.54 square angstroms [9], falling within the generally accepted range for compounds with favorable oral bioavailability. The molecule possesses six rotatable bonds [9], indicating moderate flexibility that may influence its binding conformation and interaction with target proteins.

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 2 [9] |

| Hydrogen Bond Acceptors | 7 [9] |

| Topological Polar Surface Area | 98.54 Ų [9] |

| Rotatable Bonds | 6 [9] |

Solubility Properties

Solubility characteristics demonstrate significant variation across different solvents, reflecting the compound's amphiphilic nature. Aqueous solubility measures 2.0 milligrams per milliliter (3.92 millimolar) in both ambient temperature water and warmed water conditions [2] [10]. Enhanced solubility is observed in organic solvents, with dimethyl sulfoxide achieving 25.0 milligrams per milliliter (49.01 millimolar) [2] [11] [6], ethanol reaching identical concentrations [2] [11] [6], and dimethylformamide providing the highest solubility at 30.0 milligrams per milliliter (58.82 millimolar) [2] [6].

Buffer systems demonstrate intermediate solubility values, with phosphate-buffered saline at pH 7.2 supporting 5.0 milligrams per milliliter (9.8 millimolar) [2] [6], while phosphate buffer at pH 7.4 achieves approximately 10 milligrams per milliliter (approximately 19.6 millimolar) [11].

| Solvent | Concentration (mg/mL) | Concentration (mM) |

|---|---|---|

| Water | 2.0 [2] [10] | 3.92 [2] [10] |

| DMSO | 25.0 [2] [11] [6] | 49.01 [2] [11] [6] |

| Ethanol | 25.0 [2] [11] [6] | 49.01 [2] [11] [6] |

| DMF | 30.0 [2] [6] | 58.82 [2] [6] |

| PBS (pH 7.2) | 5.0 [2] [6] | 9.8 [2] [6] |

| Phosphate Buffer (pH 7.4) | ~10 [11] | ~19.6 [11] |

Physical Appearance and Stability

Physical characterization identifies GSK484 as a crystalline solid exhibiting powder-like properties [2] [11] [12]. The compound displays coloration ranging from white to beige [2] [10], indicating high purity levels typical of pharmaceutical-grade materials. Storage requirements specify maintenance at 2-8 degrees Celsius for optimal stability [2] [11] [12], with extended stability data indicating preservation for at least four years when stored at -20 degrees Celsius [11].

Optical and Spectroscopic Properties

Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 227, 242, and 304 nanometers [11], corresponding to electronic transitions within the conjugated aromatic systems present in the benzimidazole and indole moieties. These absorption characteristics place the compound within the ultraviolet-A region (315-400 nanometers) of the electromagnetic spectrum, relevant for photochemical considerations in pharmaceutical applications [13] [14].

| Property | Value |

|---|---|

| UV λmax | 227, 242, 304 nm [11] |

| Physical Form | Crystalline solid [2] [11] [12] |

| Color | White to beige [2] [10] |

| Storage Temperature | 2-8°C [2] [11] [12] |

| Long-term Stability | ≥4 years at -20°C [11] |

Chemical Structure and Identification

Structural identification encompasses multiple analytical approaches including International Union of Pure and Applied Chemistry nomenclature, simplified molecular-input line-entry system notation, and international chemical identifier systems. The complete IUPAC designation describes the molecule as [(3S,4R)-3-amino-4-hydroxy-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl]-methanone [2] [3] [12].

The canonical SMILES representation provides computational accessibility: CN1C2=C(C=C(C=C2OC)C(=O)N3CCC@HO)N=C1C4=CC5=CC=CC=C5N4CC6CC6 [15] [10]. Database registration includes PubChem compound identifier 86340175 [1], facilitating cross-referencing with chemical databases and literature sources.

Structural analysis reveals a complex architecture incorporating multiple pharmacologically relevant motifs: a substituted piperidine ring system contributing to three-dimensional conformation, an indole moiety providing aromatic character and potential π-π interactions, a benzimidazole core serving as the primary pharmacophore, and a cyclopropyl group imparting metabolic stability [16] [17].

| Identifier | Value |

|---|---|

| IUPAC Name | [(3S,4R)-3-amino-4-hydroxy-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl]-methanone [2] [3] [12] |

| Common Names | GSK484, GSK-484, GTPL8577, AOB6992 [1] [10] [18] |

| SMILES | CN1C2=C(C=C(C=C2OC)C(=O)N3CCC@HO)N=C1C4=CC5=CC=CC=C5N4CC6CC6 [15] [10] |

| InChI Key | MULKOGJHUZTANI-ADMBKAPUSA-N [2] [10] |

| PubChem CID | 86340175 [1] |